molecular formula C7H10BrN3O B6253958 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole CAS No. 1622844-04-5

4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole

Cat. No.: B6253958
CAS No.: 1622844-04-5
M. Wt: 232.08 g/mol
InChI Key: IKIVSGOVKDSXHR-UHFFFAOYSA-N
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Description

4-Bromo-1-(oxan-4-yl)-1H-1,2,3-triazole, with the CAS number 1622844-04-5, is a valuable heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a brominated 1,2,3-triazole ring system substituted with a tetrahydropyran (oxan-4-yl) group, giving it a molecular formula of C 7 H 10 BrN 3 O and a molecular weight of 232.08 g/mol [ citation:1 ]. Its structure, characterized by the SMILES string C1COCCC1N2C=C(N=N2)Br, makes it a versatile intermediate for various synthetic transformations, particularly through metal-catalyzed cross-coupling reactions where the bromo moiety acts as a handle for further functionalization [ citation:2 ]. The primary research value of this compound lies in its application as a key scaffold in developing bioactive molecules. Notably, derivatives containing this and similar triazole cores have been investigated as potent inhibitors of galectin-3, a protein target implicated in a range of pathological conditions including fibrosis, cancer, and inflammatory diseases [ citation:3 ]. As such, it serves as a critical precursor for researchers synthesizing and optimizing novel therapeutic candidates in these areas. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. It is available for order from multiple certified suppliers [ citation:1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(oxan-4-yl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIVSGOVKDSXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(N=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 1 Oxan 4 Yl 1h 1,2,3 Triazole and Analogous Structures

Precursor Synthesis Strategies for Triazole Ring Formation

The construction of the 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole scaffold necessitates the careful synthesis of its constituent building blocks. These precursors are the azide (B81097) component, which provides the three nitrogen atoms of the triazole ring, and a bromo-alkyne, which contributes the carbon backbone and the bromine substituent. Additionally, the synthesis of the oxane-derived N-substituent is a critical step in assembling the final molecule.

Synthesis of Azide Components for Triazole Formation

Commonly used nitrogen sources for the in-situ generation or direct use of azides include:

Sodium Azide (NaN₃) : A widely used and cost-effective source of the azide anion. It can react with various electrophiles, such as alkyl halides or sulfonyl derivatives, to form the corresponding organic azides. frontiersin.orgnih.gov For instance, the reaction of an appropriate alkyl halide with sodium azide in a suitable solvent like dimethylformamide (DMF) is a standard method for azide synthesis.

Trimethylsilyl Azide (TMSN₃) : This reagent is often used in combination with a catalyst, such as a palladium/copper bimetallic system, for the three-component cycloaddition reaction of alkynes, an allyl source, and TMSN₃ to form triazoles. frontiersin.orgnih.gov

Hydrazoic Acid (HN₃) : Generated in situ from sodium azide under mildly acidic conditions, hydrazoic acid can undergo cycloaddition with terminal alkynes in the presence of a copper catalyst. organic-chemistry.org This method is advantageous as it avoids the isolation of potentially hazardous hydrazoic acid.

The reactivity of the azide can be influenced by the electronic properties of the substituent it is attached to. Aryl azides with either electron-donating or electron-withdrawing groups can be used, although reaction conditions may need to be adjusted accordingly. acs.org

Preparation of Bromo-Alkyne Precursors

The bromo-alkyne precursor is essential for introducing the bromine atom at the 4-position of the triazole ring. The synthesis of these precursors can be achieved through several routes. One common method involves the halogenation of a terminal alkyne. For example, the reaction of a terminal alkyne with a brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst can yield the desired bromo-alkyne.

Another approach is the synthesis of dihalo-1,2,3-triazoles which can then be selectively debrominated to furnish the desired 4-bromo-1,2,3-triazole. researchgate.net For instance, 4,5-dibromo-1H-1,2,3-triazole can be synthesized and subsequently reacted to introduce other substituents. researchgate.net The presence of the bromine atom is significant as it can direct the regioselectivity of subsequent reactions and can also be a site for further functionalization through cross-coupling reactions. organic-chemistry.org

Synthesis of Oxane-Derived N-Substituents

The oxane moiety, a six-membered saturated heterocycle containing an oxygen atom, is introduced as the N-substituent on the triazole ring. The synthesis of the necessary oxane-derived precursor typically involves the preparation of an oxane-containing azide or alkyne.

For the synthesis of this compound, the key precursor is 4-azidotetrahydropyran. This can be synthesized from 4-hydroxytetrahydropyran. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, which is then displaced by an azide nucleophile, typically sodium azide.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The cornerstone of modern 1,2,3-triazole synthesis is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," is highly efficient, regioselective, and proceeds under mild conditions, making it a powerful tool for the synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govresearchgate.netrsc.org

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

The CuAAC reaction provides exclusive formation of the 1,4-disubstituted regioisomer of the 1,2,3-triazole. wikipedia.orgnih.govrsc.org This high regioselectivity is a key advantage over the uncatalyzed Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-isomers. wikipedia.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.orgnih.gov

A variety of copper(I) sources can be used, including CuI, CuBr, or the in-situ reduction of copper(II) salts using a reducing agent like sodium ascorbate. frontiersin.org The reaction is typically carried out in a range of solvents, including water, alcohols, and organic solvents like THF and DMSO. acs.orgnih.gov The use of ligands can further enhance the reaction rate and stabilize the copper(I) catalyst. thieme-connect.de

Specific Strategies for Incorporating Bromine and Oxane Moieties

To synthesize this compound, the CuAAC reaction is performed between a bromo-alkyne and an oxane-derived azide. Specifically, the reaction would involve the cycloaddition of a suitable bromo-alkyne, such as bromoacetylene or a protected form, with 4-azidotetrahydropyran.

The reaction conditions would be optimized to ensure high yield and purity of the desired product. This would involve the careful selection of the copper catalyst, solvent, temperature, and any additives. The presence of the bromine atom on the alkyne does not typically interfere with the CuAAC reaction, allowing for the direct incorporation of this halogen into the triazole ring. frontiersin.orgnih.gov

The following table summarizes the key reactants and the resulting product in the synthesis of this compound via CuAAC:

Azide Component Alkyne Component Product Catalyst
4-AzidotetrahydropyranBromoacetyleneThis compoundCopper(I)

This synthetic approach provides a reliable and efficient route to this compound, a molecule with a specific substitution pattern that is of interest for further chemical exploration. The modularity of the CuAAC reaction also allows for the synthesis of a wide range of analogous structures by varying the azide and alkyne components. acs.orgnih.gov

Alternative and Emerging Cycloaddition Approaches

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method for synthesizing 1,4-disubstituted 1,2,3-triazoles, alternative approaches have been developed to overcome certain limitations, such as metal contamination or to achieve different regioselectivity. thieme-connect.comacs.orgnih.gov

The classic Huisgen 1,3-dipolar cycloaddition between azides and alkynes can be performed under thermal conditions without a metal catalyst, but it often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. acs.orgnih.gov To address these issues, organocatalytic and strain-promoted methods have emerged.

Organocatalyzed "click" chemistry represents a significant advancement, offering a more sustainable and environmentally benign alternative to transition-metal-mediated reactions. thieme-connect.com These methods avoid the potential for metal contamination, which is crucial for biological applications. For instance, enamine and enolate-mediated [3+2] cycloadditions are effective metal-free strategies for creating functionalized 1,2,3-triazoles. thieme-connect.com Some metal-free approaches even bypass the need for azides altogether, using precursors like α,α-difluoro-N-tosylhydrazones that react with amines to form the triazole ring. chemistryviews.orgresearchgate.net

A notable metal-free approach involves a cascade azide-alkyne cycloaddition/hydroamination protocol, which allows for the synthesis of complex triazole-fused heterocyclic systems with high atom economy. rsc.org This method's scalability and avoidance of transition-metal catalysts make it a practical option for producing highly functionalized triazoles. rsc.org

Table 1: Comparison of Metal-Free Cycloaddition Strategies

MethodKey FeaturesAdvantagesLimitations
Thermal Huisgen Cycloaddition Reaction of azides and alkynes at elevated temperatures.Simple, no catalyst required.Low regioselectivity, harsh conditions.
Organocatalytic Cycloaddition Use of organic molecules (e.g., enamines) to catalyze the reaction.Avoids metal contamination, environmentally friendly. thieme-connect.comMay require specific substrates or catalysts.
Strain-Promoted Cycloaddition (SPAAC) Utilizes strained alkynes to react with azides without a catalyst.Fast, occurs at physiological conditions.Requires synthesis of strained alkynes.
Azide-Free Synthesis Employs alternative starting materials like tosylhydrazones. chemistryviews.orgresearchgate.netAvoids handling potentially explosive azides.Substrate scope may be limited.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful method that complements the copper-catalyzed version by selectively producing 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgacs.org This regioselectivity is a key advantage, allowing for the synthesis of specific isomers that are inaccessible through CuAAC. researchgate.net

Ruthenium(II) complexes, particularly those containing a [CpRuCl] unit like CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective catalysts for this transformation. organic-chemistry.orgnih.gov These catalysts facilitate the reaction between a wide range of azides and both terminal and internal alkynes, the latter leading to fully substituted triazoles. organic-chemistry.orgacs.orgnih.gov The reaction typically proceeds via an oxidative coupling mechanism, forming a ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.orgnih.gov

The development of highly active catalysts like [Cp*RuCl]₄ has improved the efficiency of RuAAC, even for challenging substrates like aryl azides, which often react poorly with other catalysts. acs.org Microwave irradiation can further accelerate the reaction. acs.org

Table 2: Key Ruthenium Catalysts for RuAAC

CatalystTypical Reaction ConditionsSubstrate ScopeKey Advantages
CpRuCl(PPh₃)₂ Benzene, 80°C acs.orgPrimary and secondary azides, terminal and internal alkynes. organic-chemistry.orgnih.govGood regioselectivity for 1,5-isomers. acs.org
CpRuCl(COD) Ambient temperature organic-chemistry.orgTolerates thermally labile reactants. organic-chemistry.orgEffective at lower temperatures. organic-chemistry.org
[Cp*RuCl]₄ DMF, 90-110°C, microwave irradiation acs.orgEffective for aryl azides. acs.orgHigh catalytic activity. acs.org

Post-Cycloaddition Functionalization Strategies for Bromotriazoles

Once the triazole ring is formed, subsequent functionalization steps are often necessary to introduce the desired substituents, such as a bromine atom and an oxane group.

Direct halogenation of the C-H bond on the triazole ring is a common strategy for introducing a bromo substituent at the 4- or 5-position. 4- and 5-halo triazoles are valuable intermediates for further chemical modifications. researchgate.netresearchgate.net

A convenient and efficient method for the halogenation of 4-aryl-1,2,3-triazoles uses a potassium halide (like KBr) in combination with Oxone as an oxidant. rsc.org This approach is performed under mild, transition-metal-free conditions and provides good to excellent yields of the halogenated products. rsc.org Other methods for synthesizing halo-triazoles may involve starting with halogenated alkynes in the cycloaddition step. For instance, bromo(phosphoryl)ethyne can be used in a copper-catalyzed reaction to produce 4-bromo- or 5-bromo-1,2,3-triazoles, with the regioselectivity controlled by the reaction conditions. acs.orgnih.gov

The oxane (tetrahydropyran) moiety can be introduced onto the triazole nitrogen atom through N-alkylation. This is typically achieved by reacting the pre-formed 4-bromotriazole with a suitable oxane-containing electrophile. The specific precursor would likely be 4-azidotetrahydropyran, which would then undergo cycloaddition with a bromo-alkyne, or a protected 4-bromotriazole would be alkylated with a reactive oxane derivative.

While direct examples for the synthesis of this compound are not prevalent in the provided search results, the general principles of N-functionalization of triazoles are well-established. The reaction would involve the deprotonation of the triazole N-H with a base, followed by nucleophilic attack on an activated oxane derivative, such as 4-iodotetrahydropyran or tetrahydropyran-4-yl tosylate.

Synthetic Efficiency and Scalability Considerations

The transition-metal-free cascade reactions are noted for their ease of scale-up. rsc.org Similarly, the use of ultrasound has been shown to improve the efficiency of triazole synthesis, often leading to shorter reaction times and higher yields under greener conditions. nih.gov The choice of catalyst is also crucial for scalability. Heterogeneous catalysts, which can be easily recovered and reused, are advantageous for large-scale synthesis. mdpi.com

The development of robust synthetic protocols that provide high yields and regioselectivity, such as the improved RuAAC methods, is essential for the efficient and scalable production of complex triazole derivatives like this compound. acs.org

Reaction Chemistry and Functional Group Transformations of the 4 Bromo 1 Oxan 4 Yl 1h 1,2,3 Triazole Scaffold

Reactivity at the Bromine Moiety

The bromine atom at the C4 position of the triazole ring is a versatile handle for a variety of chemical transformations. Its electron-withdrawing nature and its capacity to act as a good leaving group make it an ideal site for introducing molecular diversity through cross-coupling and substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole scaffold is an excellent substrate for these transformations, enabling the introduction of a wide array of substituents.

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between the triazole and a boronic acid or ester, is a widely employed method for the arylation or vinylation of the 4-bromo-1,2,3-triazole core. For instance, the reaction of a 4-bromo-1-substituted-1,2,3-triazole with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate, typically proceeds in good to excellent yields. This reaction is fundamental for synthesizing biaryl and vinyl-triazole derivatives.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties, a valuable functional group in drug discovery and materials science. This reaction involves the coupling of the 4-bromo-triazole with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting 4-alkynyl-1,2,3-triazoles are important precursors for further synthetic elaborations.

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups at the C4 position. This palladium-catalyzed reaction between the bromo-triazole and an alkene, such as an acrylate (B77674) or styrene, in the presence of a base, leads to the formation of 4-alkenyl-1,2,3-triazoles. These products have applications in polymer chemistry and as intermediates in the synthesis of complex natural products.

Stille Coupling: The Stille coupling utilizes organostannanes as coupling partners to form carbon-carbon bonds. While less common than the Suzuki coupling due to the toxicity of tin reagents, it offers a complementary approach for the synthesis of complex molecules, particularly when other methods fail. The reaction of this compound with an organostannane in the presence of a palladium catalyst would yield the corresponding 4-substituted triazole.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 4-Bromo-1-Substituted-1,2,3-Triazoles

Coupling Reaction Reagents and Conditions Product Type
Suzuki Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, solvent (e.g., toluene/water), heat 4-Aryl-1-substituted-1,2,3-triazole
Sonogashira Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N), solvent (e.g., THF) 4-Alkynyl-1-substituted-1,2,3-triazole
Heck Alkene, Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N), solvent (e.g., DMF) 4-Alkenyl-1-substituted-1,2,3-triazole
Stille Organostannane, Pd(PPh₃)₄, solvent (e.g., toluene), heat 4-Alkyl/Aryl/Vinyl-1-substituted-1,2,3-triazole

The bromine atom at the C4 position can be displaced by a variety of nucleophiles, providing a direct route to a range of functionalized triazoles. These reactions are often facilitated by the electron-deficient nature of the triazole ring. Common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of 4-alkoxy-, 4-thio-, and 4-amino-1,2,3-triazoles, respectively. The reaction conditions for these substitutions can vary, with some proceeding under mild conditions while others may require elevated temperatures or the use of a catalyst. For example, the reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further transformed into an amino group or used in click chemistry reactions.

Halogen-exchange reactions, such as the conversion of the bromo-triazole to the corresponding iodo- or fluoro-triazole, can be synthetically advantageous. Iodo-triazoles are often more reactive in cross-coupling reactions, while fluoro-triazoles are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atom. These transformations are typically achieved using reagents like sodium iodide or a fluoride (B91410) source such as cesium fluoride.

Metal-mediated derivatization, such as lithium-halogen exchange, can generate a highly reactive 4-lithio-1,2,3-triazole intermediate. This organolithium species can then be quenched with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups at the C4 position. This strategy significantly expands the synthetic utility of the this compound scaffold.

Reactivity at the Triazole Ring System

Beyond the functionalization at the bromine-bearing carbon, the triazole ring itself can participate in a variety of chemical transformations, further highlighting the synthetic versatility of the this compound scaffold.

While the C4 position is occupied by a bromine atom, the C5 position of the triazole ring bears a hydrogen atom that can be activated and functionalized through transition metal-catalyzed C-H activation. This approach offers a highly atom-economical method for introducing substituents directly onto the triazole core without the need for pre-functionalization. Rhodium and ruthenium catalysts are commonly employed for the directed C-H arylation of 1,2,3-triazoles with aryl halides or other coupling partners. The directing group, often the N1-substituent or a group attached to it, plays a crucial role in controlling the regioselectivity of the reaction.

The triazole ring can also serve as a building block in the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the triazole core, leading to the synthesis of novel polycyclic aromatic systems. For example, intramolecular C-H functionalization or cyclization reactions involving substituents at the N1 and C4 positions can lead to the formation of triazolo-fused heterocycles. These fused systems are of significant interest due to their unique electronic properties and potential biological activities.

Ring Expansion and Rearrangement Pathways

There is currently no available scientific literature describing the ring expansion or rearrangement pathways of this compound. Studies on other substituted 1,2,3-triazoles have shown that these heterocycles can undergo various transformations, such as Dimroth rearrangements or ring-chain tautomerism, often influenced by the nature of the substituents and the reaction conditions. For instance, thermal or photochemical conditions can sometimes induce nitrogen extrusion from the triazole ring, leading to the formation of aziridines or other rearranged products. However, without specific experimental data for the title compound, any discussion of its potential rearrangement pathways remains hypothetical.

Reactions Involving the Oxane Substituent

The influence of the triazole ring on the reactivity of the appended oxane moiety, and vice versa, is another area that remains to be investigated for this specific compound.

Transformations of Functional Groups on the Oxane Ring (if present in derivatives)

No studies have been found that detail the synthesis of derivatives of this compound with additional functional groups on the oxane ring, nor any subsequent transformations of such groups. In principle, the oxane ring could be a target for various chemical modifications, assuming its stability under the required reaction conditions.

Influence of the Oxane Moiety on Regioselectivity and Reactivity

The electronic and steric influence of the 1-(oxan-4-yl) substituent on the reactivity and regioselectivity of the 4-bromo-1,2,3-triazole core is not documented. In related systems, the N-substituent on a triazole ring can play a crucial role in directing the outcome of reactions, such as metal-catalyzed cross-coupling at the C-Br bond. The conformational flexibility and electronic nature of the oxane ring would be expected to impact the accessibility and reactivity of the triazole ring, but the specifics of these effects have not been reported.

Advanced Spectroscopic and Diffraction Methodologies for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be instrumental in identifying the various proton environments within the 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole molecule. The spectrum would be expected to show distinct signals for the triazole proton, and the methine and methylene (B1212753) protons of the oxane ring. The chemical shift (δ) of the triazole proton (C5-H) is anticipated to appear as a singlet in the aromatic region. The protons on the oxane ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Triazole C5-H~ 8.0 - 8.5s (singlet)
Oxane CH (N-CH)~ 4.5 - 5.0m (multiplet)
Oxane CH₂ (axial)~ 3.5 - 4.0m (multiplet)
Oxane CH₂ (equatorial)~ 4.0 - 4.5m (multiplet)
Oxane CH₂ (other)~ 1.8 - 2.5m (multiplet)

Carbon-13 NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the triazole ring

Mass Spectrometry for Molecular Formula and Fragment Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and confirm the identity of a compound by creating ions in the gas phase. For this compound, ESI-MS analysis is crucial for verifying its molecular mass. The technique is also used to study the fragmentation patterns of similar triazole compounds, which can help in structural confirmation. researchgate.netnih.govmdpi.com

Predicted data indicates that the compound forms several adducts under ESI-MS conditions. vulcanchem.comuni.lu The collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been predicted for various adducts of the molecule. vulcanchem.comuni.lu For the protonated molecule ([M+H]⁺), the predicted m/z is 232.00800 with a CCS value of approximately 141.3 to 147.2 Ų. vulcanchem.comuni.lu The sodium adduct ([M+Na]⁺) is predicted to have an m/z of 253.98994 and a CCS value between 149.8 and 152.0 Ų. vulcanchem.comuni.lu These predicted values are instrumental for identifying the compound in mass spectrometry analyses.

Table 1: Predicted ESI-MS Data for this compound Adducts Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Adduct m/z (mass/charge) Predicted CCS (Ų) vulcanchem.com Predicted CCS (Ų) uni.lu
[M+H]⁺ 232.00800 147.2 141.3
[M+Na]⁺ 253.98994 149.8 152.0
[M+NH₄]⁺ 249.03454 151.5 159.3

Infrared (IR) Spectroscopy for Characteristic Functional Group Presence

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not publicly documented, the expected characteristic absorption bands can be inferred from the analysis of similar triazole-containing structures. nih.govresearchgate.net

The IR spectrum would be expected to show vibrations corresponding to the triazole ring, the oxane ring, and the carbon-bromine bond. Aromatic C-H stretching from the triazole ring is anticipated around 3100 cm⁻¹. researchgate.net The distinctive C=N and N=N stretching vibrations of the triazole ring are typically observed in the 1400-1600 cm⁻¹ region. nih.govresearchgate.net The presence of the oxane ring would be confirmed by C-O-C stretching vibrations, usually found in the 1050-1150 cm⁻¹ range. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum.

Table 2: Expected Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Source Context
Aromatic C-H Stretch (Triazole) 3032 - 3133 Observed in various 1,2,4-triazole (B32235) derivatives. researchgate.netrsc.org
C=C / C=N Stretch (Triazole) 1470 - 1558 Corresponds to aromatic C=C and C=N stretching in triazoles. nih.govresearchgate.net
N=N Stretch (Triazole) ~1543 A characteristic vibration for the triazole ring system. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, its molecular architecture can be predicted based on studies of analogous compounds. nih.govmdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and stability of 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole. These methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to predict its optimized molecular geometry. nih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule.

The reactivity of the molecule can be predicted by analyzing various DFT-derived parameters. researchgate.net These descriptors, including electronegativity, hardness, softness, and the electrophilicity index, offer a quantitative measure of the molecule's tendency to react. researchgate.net For instance, the calculated electrostatic potential map can identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a 1,2,3-Triazole Ring (Note: This data is representative of 1,2,3-triazole rings and not specific to this compound)

Parameter Bond Length (Å) Bond Angle (°)
N1-N2 1.35
N2-N3 1.30
N3-C4 1.35
C4-C5 1.38
C5-N1 1.36
N1-N2-N3 110
N2-N3-C4 107
N3-C4-C5 105
C4-C5-N1 110

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. nih.gov For 1,2,3-triazole derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density is concentrated around the triazole ring, indicating its central role in electronic transitions. researchgate.net

Table 2: Representative HOMO-LUMO Energies and Related Parameters for a 1,2,3-Triazole Derivative (Note: This data is representative and not specific to this compound)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
Energy Gap (LUMO-HOMO) 5.3
Ionization Potential 6.5

Computational Analysis of Reaction Mechanisms and Transition States

Computational methods are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates that occur during a reaction. researchgate.net This information is critical for understanding reaction kinetics and for optimizing reaction conditions. For example, in the synthesis of 1,2,3-triazoles via cycloaddition reactions, computational studies can elucidate the energetics of different pathways and predict the regioselectivity of the reaction. researchgate.net

Conformational Analysis of the Oxane Ring and its Stereoelectronic Effects

The oxane ring in this compound can adopt various conformations, with the chair conformation generally being the most stable. A detailed conformational analysis can be performed using computational methods to determine the relative energies of different conformers and the energy barriers between them. The orientation of the substituent on the oxane ring (axial versus equatorial) can have significant stereoelectronic effects on the molecule's reactivity and properties. These effects arise from the interaction of orbitals on the substituent with the orbitals of the oxane ring.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the flexibility of the oxane ring and the triazole substituent. mdpi.com Furthermore, MD simulations are used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the compound's behavior in different environments, including its interaction with biological macromolecules. nih.gov These simulations can predict how the molecule might bind to a receptor, providing insights that are valuable in drug design. mdpi.comnih.gov

Computational Studies on Aromaticity and Electronic Delocalization in the Triazole Ring

The 1,2,3-triazole ring is considered an aromatic system due to its cyclic, planar structure with 6 π-electrons that are delocalized across the ring. tandfonline.com Computational methods can quantify the aromaticity of the triazole ring using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations confirm the aromatic character of the triazole ring, which contributes to its stability. acs.org The electronic delocalization within the ring can be visualized through the analysis of electron density and molecular orbitals, further supporting its aromatic nature. tandfonline.com

Role As a Synthetic Intermediate and Building Block in Complex Chemical Systems

Synthesis of Fully Functionalized 1,2,3-Triazole Derivatives

The presence of a bromine atom at the 4-position of the triazole ring in 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide array of fully functionalized 1,2,3-triazole derivatives. These transformations are crucial for developing new compounds with tailored electronic, biological, and physical properties.

One of the most powerful methods for the functionalization of this bromo-triazole is the Suzuki-Miyaura cross-coupling reaction. rsc.orglibretexts.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the triazole core and various aryl or heteroaryl groups. rsc.orglibretexts.orgudel.edu The general reaction involves the coupling of the bromo-triazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This method is highly valued for its tolerance of a wide range of functional groups, making it a robust tool for late-stage functionalization in complex molecule synthesis. udel.edu

The reaction conditions for Suzuki-Miyaura coupling of halo-triazoles have been optimized to be performed in environmentally benign solvents like water, utilizing specialized palladium-N-heterocyclic carbene (NHC) complexes as catalysts. rsc.org Such protocols are not only efficient but also align with the principles of green chemistry.

Below is a representative table of potential Suzuki-Miyaura cross-coupling reactions with this compound, based on general methodologies for similar bromo-heterocycles.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water4-phenyl-1-(oxan-4-yl)-1H-1,2,3-triazole
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water4-(4-methoxyphenyl)-1-(oxan-4-yl)-1H-1,2,3-triazole
Pyridine-3-boronic acidPd-NHC complexK₃PO₄Water4-(pyridin-3-yl)-1-(oxan-4-yl)-1H-1,2,3-triazole
Thiophene-2-boronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene4-(thiophen-2-yl)-1-(oxan-4-yl)-1H-1,2,3-triazole

Other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, can also be employed to introduce alkynyl, alkenyl, and organotin groups, respectively, further diversifying the range of accessible functionalized triazoles. The oxane moiety in the starting material enhances solubility in common organic solvents, which can be advantageous for these synthetic transformations.

Application in Multi-Component Reaction Sequences

While specific examples of this compound in multi-component reactions (MCRs) are not extensively documented, its structure lends itself to potential applications in such convergent synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the starting materials.

The functionalized derivatives of this compound, obtained through methods like the Suzuki coupling, can be designed to participate in subsequent MCRs. For instance, a derivative bearing a carboxylic acid or an aldehyde group could be a key component in Ugi or Passerini reactions. These reactions are powerful tools for the rapid generation of molecular diversity and the synthesis of complex, drug-like molecules.

Furthermore, the triazole ring itself, being a stable heterocyclic motif, can influence the reactivity of adjacent functional groups and act as a scaffold to bring different reactants together in a multi-component setup. The development of novel MCRs involving versatile building blocks like this compound is an active area of research aimed at streamlining the synthesis of complex chemical libraries.

Construction of Advanced N-Heterocyclic Scaffolds and Architectures

The 1,2,3-triazole ring is a fundamental component in the construction of more elaborate N-heterocyclic scaffolds and polycyclic architectures. nih.govumich.eduresearchgate.net this compound serves as an excellent starting point for the synthesis of these complex systems due to the strategic placement of the bromine atom.

Following an initial functionalization step, such as the introduction of an aromatic ring via Suzuki coupling, the newly introduced group can possess a substituent that allows for an intramolecular cyclization reaction. This can lead to the formation of fused ring systems where the triazole is annulated with another heterocyclic or carbocyclic ring. For example, a properly substituted aryl group introduced at the 4-position could undergo an intramolecular C-H activation or a condensation reaction to form a triazolo-fused quinoline, indole, or benzimidazole (B57391) derivative.

The synthesis of such fused polyheterocyclic systems is of great interest in medicinal chemistry, as these scaffolds are often found in biologically active natural products and pharmaceutical agents. nih.govnih.gov The planarity of the triazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions can be beneficial for the binding of these molecules to biological targets.

Modular Synthesis Approaches Utilizing the Bromine Handle

The bromine atom on this compound is a key feature that enables modular synthesis approaches. rsc.org This concept involves the sequential and controlled introduction of different molecular fragments to build up a complex molecule in a stepwise and flexible manner. The bromine atom acts as a versatile "handle" or "linchpin" that can be selectively transformed into a variety of other functional groups through different chemical reactions. researchgate.net

This modularity is exemplified by the use of palladium-catalyzed cross-coupling reactions. nih.gov A synthetic route can be designed where the bromine atom is first replaced by one molecular fragment using a specific coupling reaction. The resulting product can then be further modified at other positions, or a second coupling reaction can be performed if another reactive site is present. This allows for the creation of a library of related compounds from a single, versatile intermediate.

For instance, a synthetic strategy could involve the following steps:

Suzuki Coupling: Reaction of this compound with a boronic acid to introduce an aryl group.

Sonogashira Coupling: Alternatively, reaction with a terminal alkyne to install an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine to form an amino-triazole derivative.

This plug-and-play approach is highly efficient for exploring the structure-activity relationships of new chemical entities, as it allows for the systematic variation of different parts of the molecule. The reliability and predictability of reactions involving the bromine handle make this compound a valuable component in the toolbox of synthetic chemists.

Future Research Directions and Outlook in 4 Bromo 1 Oxan 4 Yl 1h 1,2,3 Triazole Chemistry

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, a paradigm that will undoubtedly shape the production of 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole. While traditional methods for triazole synthesis, such as the Huisgen 1,3-dipolar cycloaddition, are well-established, future research will likely pivot towards more environmentally benign and efficient methodologies.

The use of biodegradable solvents like Cyrene™ has emerged as a viable and sustainable alternative to commonly used toxic solvents such as DMF and DMSO in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. bohrium.com This approach not only minimizes the environmental footprint but also simplifies product isolation, often allowing for precipitation in water, thereby reducing the reliance on organic solvent extractions and chromatographic purification. bohrium.com

Heterogeneous catalysis presents another significant frontier. The development of reusable catalysts, such as zinc-based nanocrystals (e.g., ZnO-CTAB), offers a copper-free protocol for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.org These water-driven procedures operate without the need for bases or reducing agents, and the catalyst can be recovered and reused multiple times, enhancing the economic and environmental viability of the synthesis. frontiersin.org Bismuth-based nanoparticles, like Bi2WO6, also show promise as efficient and reusable heterogeneous catalysts for triazole synthesis in aqueous media. globethesis.com

Furthermore, micellar catalysis in water provides an elegant solution for the multicomponent synthesis of 1,2,3-triazoles from organic bromides, sodium azide (B81097), and terminal alkynes. aalto.fi The micellar environment facilitates the interaction between nonpolar organic substrates and the catalyst, enabling the reaction to proceed efficiently at room temperature with low catalyst loading. aalto.fi The exploration of these sustainable methods for the synthesis of this compound will be a critical step towards its large-scale and eco-friendly production.

Table 1: Comparison of Sustainable Synthetic Approaches for Triazoles

MethodCatalystSolventKey Advantages
Biodegradable SolventCopper(I)Cyrene™Non-toxic, biodegradable solvent; simplified product isolation via water precipitation. bohrium.com
Heterogeneous CatalysisZnO-CTAB nanocrystalsWaterCopper-free, reusable catalyst, no base or reducing agents required. frontiersin.org
Heterogeneous CatalysisBi2WO6 nanoparticlesWaterEfficient and reusable catalyst for synthesis in aqueous medium. globethesis.com
Micellar Catalysis[Cu(IMes)Cl]WaterRoom temperature reaction, low catalyst loading, facilitates interaction of nonpolar substrates. aalto.fi

Exploration of Undiscovered Reactivity Patterns and Transformation Strategies

The reactivity of the this compound core, particularly the C-Br bond, offers a rich landscape for discovering novel chemical transformations. While standard cross-coupling reactions are anticipated, future research should delve into less conventional reactivity patterns.

One promising area is the exploration of bromine-lithium exchange reactions. Studies on 4,5-dibromo-1,2,3-triazoles have shown that treatment with butyllithium (B86547) at low temperatures selectively occurs at the 5-position, allowing for the introduction of various electrophiles. nih.gov Investigating the regioselectivity of such exchange reactions on the monosubstituted this compound could unlock pathways to a wide array of 4,5-disubstituted triazoles with unique functionalities.

Homocoupling reactions of 4-bromo-1,2,3-triazoles, catalyzed by palladium complexes, have been shown to produce 4,4´-bi-1,2,3-triazoles. researchgate.net Exploring the homocoupling of this compound could lead to novel dimeric structures with interesting material or catalytic properties.

Furthermore, the reactivity of the triazole ring itself, in conjunction with the bromo substituent, warrants deeper investigation. The synthesis of fused heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govrsc.orgresearchgate.nettriazole, highlights the potential for the triazole ring to participate in annulation reactions. rsc.org Exploring similar cycloaddition or condensation reactions with this compound could lead to the discovery of entirely new heterocyclic scaffolds.

Investigation of Catalytic Applications Beyond Traditional Scope

The unique electronic properties of the 1,2,3-triazole ring suggest that this compound and its derivatives could function as novel catalysts, moving beyond their traditional role as inert linkers.

Recent research has highlighted the potential of 1,2,3-triazoles in organocatalysis. nih.govnih.gov The polarized C-H bonds within the triazole ring can participate in supramolecular interactions, making them effective anion-binding catalysts. nih.gov The development of chiral triazole-based organocatalysts has shown promise in asymmetric synthesis. bham.ac.uk Future work could focus on designing catalysts derived from this compound, where the bromo and oxane substituents could be leveraged to tune the catalyst's steric and electronic properties for specific applications.

Furthermore, N-substituted triazoles are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. The synthesis of triazolium salts from this compound and their subsequent conversion to NHCs could open up new avenues in catalysis. The electronic influence of the bromine atom could modulate the catalytic activity of the resulting NHC.

The development of triazole-based catalysts for unconventional reactions is another exciting prospect. For instance, the regioselective synthesis of bromotriazoles has been achieved using an iridium catalyst, indicating the potential for metal-triazole cooperative catalysis. researchgate.net Investigating the ability of this compound to act as a ligand or a pro-ligand in novel catalytic systems could lead to the discovery of catalysts with unique reactivity and selectivity.

Advanced Material Science Applications (Excluding Biological/Therapeutic)

The inherent properties of the 1,2,3-triazole ring, such as its high polarity, stability, and ability to form strong dipole interactions, make it an attractive building block for advanced materials. nih.govnih.govnih.govresearchgate.netresearchgate.net The presence of the bromo and oxane substituents in this compound offers opportunities to fine-tune the properties of these materials.

A significant area of future research lies in the development of functional polymers and coatings. nih.gov The triazole moiety is known for its strong anti-microbial and anti-fouling properties, and its incorporation into polymer backbones can lead to high-performance materials. nih.gov The oxane group in this compound could enhance the solubility and processability of such polymers.

The role of halogen bonding in directing the self-assembly of triazole-containing molecules is another promising avenue. aalto.finih.govnih.gov The bromine atom in this compound can act as a halogen bond donor, influencing the packing and morphology of the resulting materials. This could be exploited in the design of organogels, liquid crystals, and other soft materials with tunable properties. nih.gov

Furthermore, triazole derivatives have shown potential in the development of materials for electronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net The electronic properties of the triazole ring can be modulated by substituents, and the introduction of electron-withdrawing or -donating groups can tune the emission properties of triazole-based fluorophores. nih.gov The bromo-substituent in the target molecule could influence the electronic bandgap and charge transport properties of materials derived from it.

Table 2: Potential Material Science Applications of Functionalized Triazoles

Application AreaRole of Triazole MoietyPotential Influence of Substituents (Bromo, Oxane)
Functional PolymersEnhances stability, provides anti-fouling properties. nih.govBromo: flame retardancy; Oxane: improved solubility and processability.
OrganogelsDirects self-assembly through hydrogen and halogen bonding. nih.govBromo: halogen bond donor; Oxane: influences solvent compatibility.
Organic ElectronicsElectron-transporting or hole-blocking material in OLEDs. researchgate.netBromo: tunes electronic properties and bandgap.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis with modern automation and flow chemistry techniques is paramount.

Flow chemistry offers significant advantages for the synthesis of triazoles, including improved safety, enhanced reaction rates, and facile scale-up. nih.govrsc.orgresearchgate.netbham.ac.ukbeilstein-journals.orgrsc.org The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow reactors has been demonstrated for the synthesis of a diverse range of 1,2,3-triazoles with high yields and good functional group tolerance. nih.govnih.govresearchgate.netrsc.org Applying these flow methodologies to the synthesis of this compound would not only make its production more efficient but also safer, particularly when handling azides. rsc.org

Q & A

Q. What are the optimized synthetic protocols for 4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole?

  • Methodological Answer : The synthesis of triazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For brominated triazoles, a common approach is the reaction of pre-functionalized triazole precursors with brominating agents. For example, outlines a reflux method using ethanol and glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization. To optimize yield, consider varying reaction time (e.g., 4–18 hours), temperature (80–100°C), and stoichiometric ratios of bromine sources (e.g., NBS or Br₂). Purification via column chromatography (hexane:ethyl acetate) or recrystallization (water-ethanol) is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • X-ray crystallography : Resolve the crystal structure using SHELXL (for refinement) and WinGX (for data processing). highlights the importance of hydrogen bonding (C–H⋯N/O) and halogen interactions (Br⋯Br) in packing analysis .
  • NMR/MS : Compare 13C^{13}\text{C} NMR peaks (e.g., ~150 ppm for triazole carbons) and mass fragmentation patterns (e.g., M⁺ at m/z ≈ 259 for C₇H₁₀BrN₃O) with literature data ( ).
  • Elemental analysis : Verify Br content (~31% by mass) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of the triazole ring?

  • Methodological Answer : Regioselectivity in bromination is influenced by electronic and steric factors. For 1,2,3-triazoles, bromine typically substitutes at the C4 position due to resonance stabilization. demonstrates that bromination in polar aprotic solvents (e.g., DMF) with controlled temperature (45–60°C) minimizes side products. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and use computational modeling (DFT) to predict reactive sites. If competing substitution occurs, employ protecting groups (e.g., Boc on oxan-4-yl) to direct bromination .

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved?

  • Methodological Answer : Data contradictions often arise from twinning, disorder, or pseudo-symmetry. reports non-centrosymmetric space groups (e.g., Pn) due to Br⋯Br interactions. To resolve discrepancies:
  • Use PLATON to check for missed symmetry or twinning.
  • Re-refine with SHELXL using TWIN/BASF commands ( ).
  • Validate packing motifs (e.g., zigzag C(7) chains in ) against intermolecular interactions (C–H⋯N/O). Cross-validate with spectroscopic data to rule out polymorphic forms .

Q. What in silico methods predict the pharmacological potential of this compound?

  • Methodological Answer :
  • Molecular docking : Screen against targets like PXR receptors ( ) or microbial enzymes (e.g., Metallo-β-Lactamase) using AutoDock Vina. Parameterize Br atoms with GAFF2 force fields.
  • ADMET prediction : Use SwissADME to assess bioavailability (e.g., logP ≈ 2.1) and toxicity (e.g., hepatotoxicity flags).
  • QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO gaps) with bioactivity data from analogous triazoles ( ) .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Methodological Answer : Stability is governed by:
  • Halogen bonding : Br⋯O/N interactions (3.5–3.6 Å) enhance lattice energy ( ).
  • Hydrogen bonding : C–H⋯O/N (2.5–2.8 Å) from oxan-4-yl or triazole groups ( ).
  • π-π stacking : Aromatic triazole rings (centroid distances ~3.8 Å).
    Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Thermal stability can be tested via TGA (decomposition >200°C) .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to design experiments to validate mechanisms?

  • Methodological Answer :
  • Dose-response assays : Test antimicrobial activity (MIC) against S. aureus and E. coli (0.5–128 µg/mL) in triplicate.
  • Enzyme inhibition : Measure IC₅₀ against α-glucosidase or VIM-2 lactamase ( ).
  • Cytotoxicity : Use MTT assays on HEK-293 cells to rule off-target effects.
    Discrepancies may arise from impurity profiles—characterize batches via HPLC (≥95% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.